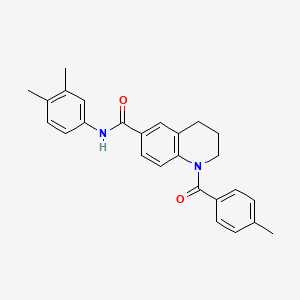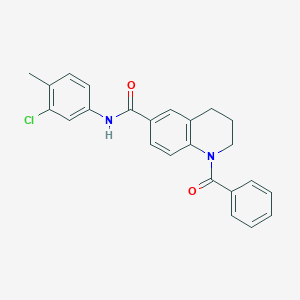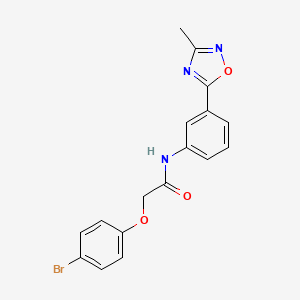
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide, also known as BPO-27, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of oxadiazole-based compounds and has been studied for its potential use in cancer treatment and as an anti-inflammatory agent.
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes and signaling pathways that are involved in cancer growth and inflammation. For example, this compound has been shown to inhibit the activity of AKT, a protein kinase that is involved in cell survival and proliferation. The compound has also been found to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed. This is an important process in cancer growth, as tumors require a blood supply to grow and spread.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide is that it has shown promising results in both in vitro and in vivo studies. This suggests that the compound may have potential as a therapeutic agent for cancer and inflammation. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it difficult to determine its optimal dosage and potential side effects.
Direcciones Futuras
There are a number of future directions for research on 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide. One area of focus could be on understanding the compound's mechanism of action in more detail. This could involve studying its effects on specific enzymes and signaling pathways in cancer and inflammation. Another area of focus could be on developing new formulations of this compound that could improve its bioavailability and therapeutic efficacy. Finally, future studies could focus on testing the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide involves the reaction of 4-bromophenol with 3-(3-methyl-1,2,4-oxadiazol-5-yl)aniline in the presence of acetic anhydride and pyridine. The resulting intermediate is then reacted with acetic acid to obtain the final product. This method has been reported to yield this compound with a purity of over 95%.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)acetamide has been studied for its potential use in cancer treatment. In a study conducted by Zhang et al. (2018), this compound was found to inhibit the growth of human breast cancer cells in vitro and in vivo. The compound was also found to induce apoptosis, or programmed cell death, in cancer cells. Another study conducted by Chen et al. (2019) showed that this compound could inhibit the proliferation of glioma cells and induce cell cycle arrest.
In addition to its anti-cancer properties, this compound has also been studied for its anti-inflammatory effects. In a study conducted by Li et al. (2019), this compound was found to reduce the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. The compound was also found to inhibit the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN3O3/c1-11-19-17(24-21-11)12-3-2-4-14(9-12)20-16(22)10-23-15-7-5-13(18)6-8-15/h2-9H,10H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMQLCZBLMOID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)NC(=O)COC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

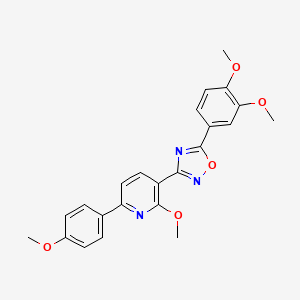

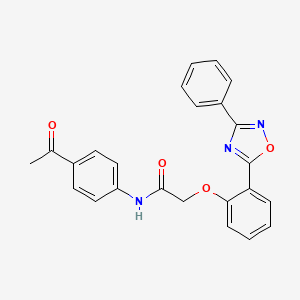





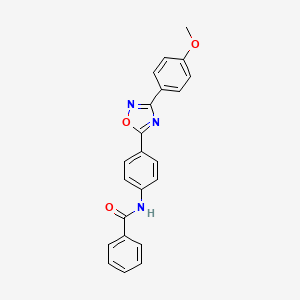
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7720049.png)

